O,O-Dibutyl hexylphosphonothioate
Description
O,O-Dibutyl methylphosphonothioate (CAS: 18628-73-4) is an organophosphorus compound with the molecular formula C₉H₂₁O₂PS. Its IUPAC name is O,O-Dibutyl methylphosphonothioate, and it is classified under HS code 2930.90. This compound features a central phosphorus atom bonded to a methyl group, two butyloxy groups (O,O-dibutyl), and a sulfur atom in the thioate configuration . The presence of sulfur distinguishes it from analogous phosphate esters, influencing its reactivity, stability, and biological activity. It is primarily studied for applications in agrochemicals and chemical synthesis due to its thiophosphoryl moiety, which enhances pesticidal properties compared to oxygenated analogs .
Properties
CAS No. |
100888-63-9 |
|---|---|
Molecular Formula |
C14H31O2PS |
Molecular Weight |
294.44 g/mol |
IUPAC Name |
dibutoxy-hexyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H31O2PS/c1-4-7-10-11-14-17(18,15-12-8-5-2)16-13-9-6-3/h4-14H2,1-3H3 |
InChI Key |
ANKMMFJDADXAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=S)(OCCCC)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Dibutyl hexylphosphonothioate typically involves the reaction of hexylphosphonic dichloride with dibutyl alcohol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions: O,O-Dibutyl hexylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the butyl or hexyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates.
Scientific Research Applications
O,O-Dibutyl hexylphosphonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of O,O-Dibutyl hexylphosphonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between O,O-dibutyl methylphosphonothioate and related organophosphorus compounds:
Structural and Reactivity Differences
- Sulfur vs. Oxygen: The thioate (P=S) bond in O,O-dibutyl methylphosphonothioate is less polarizable than phosphate (P=O), reducing hydrolysis rates in aqueous environments. This stability extends its half-life in soil and water systems .
- Steric Effects : Bulkier substituents (e.g., isopropyl in O,S-diisopropyl analogs) hinder interactions with acetylcholinesterase, a target enzyme in pesticidal activity, making O,O-dibutyl derivatives more potent inhibitors .
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